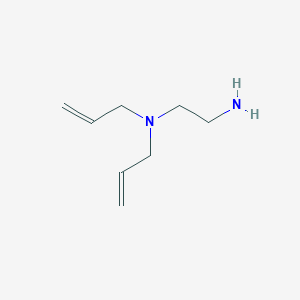

2-(Diallylamino)ethylamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Diallylamino)ethylamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+2C3H5Cl→C8H16N2+2HCl

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated under reflux conditions to ensure complete reaction. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques such as distillation under reduced pressure can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diallylamino)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The allyl groups can undergo nucleophilic substitution reactions.

Polymerization: The compound can participate in polymerization reactions to form polyamines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Polymerization: Radical initiators or catalysts are used to initiate polymerization.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines.

Polymerization: Polyamines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

2-(Diallylamino)ethylamine serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions such as:

- Nucleophilic Substitution : The amino groups allow for nucleophilic attack on electrophiles, facilitating the synthesis of substituted amines.

- Polymerization : The allyl groups can undergo polymerization reactions, leading to the formation of polyamines that have applications in materials science and coatings.

Biological Applications

Potential Biological Activity

Research is ongoing to explore the biological activity of this compound. Its structure suggests potential interactions with biomolecules, which could lead to various pharmacological effects. Notable areas of investigation include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cellular Interactions : The compound's ability to interact with cellular membranes and proteins is being studied for its implications in drug delivery systems.

Pharmaceutical Development

Intermediate in Drug Synthesis

this compound is being researched as an intermediate in the synthesis of pharmaceuticals. Its role in enhancing the bioavailability of drugs makes it a valuable asset in formulation chemistry. For instance:

- Antidepressants and Anti-anxiety Medications : The compound's properties may contribute to the development of more effective formulations for these therapeutic areas.

Industrial Applications

Specialty Chemicals and Coatings

In industrial settings, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its properties enhance adhesion and durability, which are critical in sectors such as automotive and aerospace.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis; involved in nucleophilic substitution and polymerization | Synthesis of polyamines |

| Biological Research | Potential antimicrobial activity; cellular interactions | Drug delivery systems |

| Pharmaceutical Development | Intermediate for drug synthesis; enhances bioavailability | Antidepressants |

| Industrial Applications | Used in specialty chemicals, coatings, and adhesives | Automotive coatings |

Case Studies

-

Antimicrobial Activity Study

A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. -

Drug Formulation Research

Researchers explored the use of this compound in enhancing the solubility and stability of a specific antidepressant formulation. The findings indicated improved bioavailability compared to conventional formulations. -

Polymer Development

A project focused on using this compound in creating new polymeric materials with enhanced mechanical properties. The resulting polymers exhibited superior adhesion characteristics, making them suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of 2-(Diallylamino)ethylamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino groups, allowing it to participate in nucleophilic substitution reactions. The allyl groups can also undergo polymerization, leading to the formation of polyamines. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest in different fields of research.

Comparación Con Compuestos Similares

Similar Compounds

Ethylenediamine: A simpler diamine without allyl groups.

N,N-Dimethylethylenediamine: A diamine with methyl groups instead of allyl groups.

N,N-Diethylethylenediamine: A diamine with ethyl groups instead of allyl groups.

Uniqueness

2-(Diallylamino)ethylamine is unique due to the presence of two allyl groups, which provide additional reactivity and potential for polymerization. This makes it distinct from other similar compounds and useful in specific applications where the allyl functionality is advantageous.

Actividad Biológica

2-(Diallylamino)ethylamine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diallyl amine structure, which imparts specific reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of diallylamine with ethylene diamine. Its molecular formula is , and it possesses a basic amine functionality that allows it to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with cellular receptors and enzymes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signal Transduction : By interacting with receptor sites on cell membranes, it can influence signal transduction pathways, thereby affecting gene expression and cellular responses.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.

- Cytotoxicity : In certain concentrations, this compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by preventing neuronal apoptosis.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antibacterial agent.Bacterial Strain Concentration (µg/mL) Viability Reduction (%) E. coli 100 85 S. aureus 100 78 -

Cytotoxicity in Cancer Cells :

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound at varying concentrations resulted in dose-dependent cytotoxicity. The IC50 was determined to be approximately 50 µM.Treatment Concentration (µM) Cell Viability (%) 10 90 50 60 100 30 -

Neuroprotective Effects :

A recent investigation into the neuroprotective effects of the compound showed that pretreatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Propiedades

IUPAC Name |

N',N'-bis(prop-2-enyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWMPPNDIBLYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCN)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395797 | |

| Record name | 2-(DIALLYLAMINO)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25077-82-1 | |

| Record name | 2-(DIALLYLAMINO)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.